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Compound of Interest

Compound Name: 6-bromo-1-methyl-1H-indazol-5-ol

Cat. No.: B1378883 Get Quote

An In-depth Technical Guide to the Synthesis and Utility of 6-bromo-1-methyl-1H-indazol-5-ol

Abstract
6-bromo-1-methyl-1H-indazol-5-ol is a key heterocyclic intermediate that has garnered

significant attention in medicinal chemistry. Its unique substituted indazole structure serves as a

versatile scaffold for the development of targeted therapeutics, particularly in oncology. This

technical guide provides a comprehensive overview of the discovery, synthesis, and application

of this compound, with a focus on the underlying chemical principles and experimental

methodologies. We will explore its historical context as a building block in the synthesis of

potent kinase inhibitors, detail a validated synthetic protocol, and discuss its role in the

generation of advanced drug candidates. This document is intended for researchers, chemists,

and drug development professionals seeking a detailed understanding of this important

molecule.

Introduction: The Significance of the Indazole
Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal

chemistry. Its structural resemblance to purines allows it to function as a "hinge-binding" motif,

enabling it to effectively interact with the ATP-binding sites of various protein kinases.

Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a

cornerstone of modern oncology. The strategic functionalization of the indazole core allows for
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the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the

development of highly effective targeted therapies. The introduction of a bromine atom and

methyl and hydroxyl groups, as seen in 6-bromo-1-methyl-1H-indazol-5-ol, provides specific

chemical handles for further elaboration and optimization.

Historical Context and Discovery
The emergence of 6-bromo-1-methyl-1H-indazol-5-ol is intrinsically linked to the development

of next-generation kinase inhibitors. While the precise first synthesis is often documented within

patent literature rather than standalone journal articles, its utility was prominently highlighted in

the pursuit of inhibitors for enzymes like c-Met and ALK.

Patents from major pharmaceutical companies describe the use of this molecule as a crucial

intermediate. For instance, a patent filed by Pfizer Inc. details the synthesis of 6-bromo-1-
methyl-1H-indazol-5-ol as a precursor for creating a class of potent c-Met and Anaplastic

Lymphoma Kinase (ALK) inhibitors. These enzymes are well-known proto-oncogenes

implicated in various cancers. The patented synthesis route underscores the compound's role

as a foundational piece in constructing more complex and biologically active molecules. The

specific substitution pattern—a bromine at position 6, a methyl group on the nitrogen at position

1, and a hydroxyl group at position 5—was strategically designed to facilitate subsequent

cross-coupling reactions and to modulate the electronic properties of the indazole ring for

optimal target engagement.

Synthesis and Mechanistic Rationale
The synthesis of 6-bromo-1-methyl-1H-indazol-5-ol is a multi-step process that requires

precise control over reaction conditions. The most common and reliable route starts from

commercially available 5-methoxy-1H-indazole. The rationale behind this pathway is to first

install the necessary substituents (methylation and bromination) before the final demethylation

to reveal the desired hydroxyl group.

Synthetic Workflow Overview
The overall transformation can be visualized as a three-step process: N-methylation,

regioselective bromination, and finally, ether cleavage.
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Step 1
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(Intermediate 1)

2. Regioselective Bromination
(e.g., NBS)

Step 2

6-Bromo-5-methoxy-1-methyl-1H-indazole
(Intermediate 2)

3. Demethylation
(e.g., BBr3)

Step 3

6-Bromo-1-methyl-1H-indazol-5-ol
(Final Product)
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Caption: Synthetic pathway from 5-methoxy-1H-indazole.

Detailed Experimental Protocol
The following protocol is a synthesized representation based on established methods found in

the patent literature.
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Step 1: N-Methylation of 5-Methoxy-1H-indazole

Rationale: The first step is the alkylation of the indazole nitrogen. The use of a mild base like

potassium carbonate (K2CO3) and an electrophile like methyl iodide (MeI) is a standard and

efficient method for N-methylation. The reaction is typically run in a polar aprotic solvent like

dimethylformamide (DMF) to ensure solubility of the reagents.

Procedure:

To a solution of 5-methoxy-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5

eq).

Stir the suspension at room temperature for 15 minutes.

Add methyl iodide (1.2 eq) dropwise to the mixture.

Stir the reaction at room temperature for 3-4 hours, monitoring by TLC or LC-MS for the

disappearance of the starting material.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield 5-methoxy-1-methyl-1H-indazole.

Step 2: Regioselective Bromination

Rationale: The electron-donating nature of the methoxy group at C5 and the fused benzene

ring directs electrophilic aromatic substitution preferentially to the C6 position. N-

Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine for this

type of regioselective bromination.

Procedure:

Dissolve the 5-methoxy-1-methyl-1H-indazole (1.0 eq) from the previous step in a suitable

solvent such as DMF.

Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion.

Quench the reaction by adding aqueous sodium thiosulfate solution.

Extract the product with ethyl acetate. The organic layers are combined, washed, dried,

and concentrated to give crude 6-bromo-5-methoxy-1-methyl-1H-indazole.

Step 3: Demethylation to Yield the Final Product

Rationale: The final step involves the cleavage of the methyl ether to unmask the hydroxyl

group. Boron tribromide (BBr3) is a powerful Lewis acid and a highly effective reagent for

cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base

adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Procedure:

Dissolve the crude 6-bromo-5-methoxy-1-methyl-1H-indazole (1.0 eq) in a chlorinated

solvent like dichloromethane (DCM).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of boron tribromide (1.5-2.0 eq) in DCM.

Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and

stir for an additional 2-3 hours.

Carefully quench the reaction by slowly adding methanol, followed by water.

Extract the product with ethyl acetate. The combined organic layers are washed with

saturated sodium bicarbonate solution and brine, dried, and concentrated.

The crude product is then purified by column chromatography on silica gel to afford pure

6-bromo-1-methyl-1H-indazol-5-ol.

Characterization and Data
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The identity and purity of 6-bromo-1-methyl-1H-indazol-5-ol are confirmed using standard

analytical techniques.

Analytical Method Expected Result

¹H NMR

Signals corresponding to the indazole ring

protons, the N-methyl group, and the hydroxyl

proton. The aromatic protons will show

characteristic coupling patterns.

¹³C NMR

Resonances for all unique carbon atoms in the

molecule, including the brominated and

hydroxyl-bearing carbons.

Mass Spectrometry

A molecular ion peak (M+) and/or protonated

molecular ion peak ([M+H]+) corresponding to

the calculated molecular weight (C8H7BrN2O ≈

227.06 g/mol ). The isotopic pattern for bromine

(¹⁹Br and ⁸¹Br in ~1:1 ratio) should be

observable.

Purity (HPLC)
>95% (as required for subsequent synthetic

steps in drug development)

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
6-bromo-1-methyl-1H-indazol-5-ol is not a therapeutic agent itself but rather a high-value

starting material. Its structure is primed for elaboration into potent kinase inhibitors via

palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig

reactions.

Workflow for Elaboration into a Kinase Inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1378883?utm_src=pdf-body
https://www.benchchem.com/product/b1378883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Bromo-1-methyl-1H-indazol-5-ol
(Core Scaffold)

Suzuki Coupling
(Pd Catalyst, Base, Boronic Acid)

C-C Bond Formation
at C6-Br

Functionalized Biaryl Indazole
(Intermediate)

Further Modification
(e.g., Etherification at C5-OH)

Solubility/PK Modulation

Final Kinase Inhibitor
(Drug Candidate)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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